Nonacosadiene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

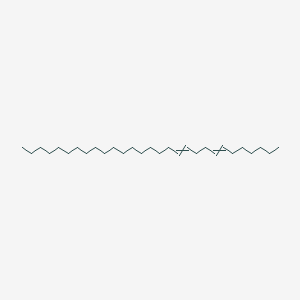

Structure

2D Structure

Properties

IUPAC Name |

nonacosa-7,11-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13,15,21,23H,3-12,14,16-20,22,24-29H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUWRILZYFCPRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC=CCCC=CCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H56 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual Role of Nonacosadiene in Insect Metabolism: From Cuticular Component to Potential Precursor

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nonacosadiene, a di-unsaturated long-chain aliphatic hydrocarbon, is a significant component of the cuticular hydrocarbon (CHC) profile in numerous insect species. Primarily recognized for its role in preventing desiccation and mediating chemical communication, emerging research points towards its potential role as a metabolic precursor for other semiochemicals and signaling molecules. This technical guide provides a comprehensive overview of the biosynthesis of this compound, its established functions, and explores its hypothetical downstream metabolic pathways. Detailed experimental protocols for the extraction, analysis, and metabolic tracing of this compound are provided, alongside quantitative data on its abundance in select species. Visualized pathways and workflows are included to facilitate a deeper understanding of the complex biochemical processes involved. This document serves as a resource for researchers in chemical ecology, entomology, and drug development, aiming to stimulate further investigation into the multifaceted roles of this compound in insect physiology.

Introduction

Cuticular hydrocarbons (CHCs) are a diverse class of lipids that form a waxy layer on the insect exoskeleton, crucial for preventing water loss and protecting against environmental stressors.[1] Beyond this vital physiological role, CHCs have evolved to become key mediators of chemical communication, influencing behaviors such as mate recognition, aggregation, and social interactions.[2] Among the vast array of CHCs, di-unsaturated long-chain hydrocarbons, such as this compound, are of particular interest due to their prevalence and functional significance in species like Drosophila melanogaster.[1][3]

While the biosynthesis of this compound from fatty acid precursors is well-documented, its fate and potential transformation into other bioactive molecules remain a nascent area of research. This guide synthesizes the current understanding of this compound's role in insect metabolism, focusing on its established biosynthetic pathway and exploring potential, yet unconfirmed, metabolic pathways where it may act as a precursor. By providing detailed methodologies and summarizing available quantitative data, this document aims to equip researchers with the necessary tools and knowledge to investigate the complete metabolic lifecycle of this important insect-derived molecule.

Biosynthesis of this compound

The synthesis of this compound is intricately linked to general fatty acid metabolism and occurs primarily in specialized cells called oenocytes.[4] The biosynthetic pathway can be broadly divided into four main stages: fatty acid synthesis, elongation, desaturation, and decarbonylation.

Fatty Acid Synthesis and Elongation

The carbon backbone of this compound originates from acetyl-CoA, which is converted into a C16 or C18 fatty acyl-CoA by fatty acid synthase (FAS). Subsequently, a series of membrane-bound elongase enzymes sequentially add two-carbon units from malonyl-CoA to the growing acyl chain, producing very-long-chain fatty acids (VLCFAs).[3]

Desaturation

The introduction of double bonds into the saturated fatty acyl-CoA is catalyzed by a class of enzymes known as fatty acyl-CoA desaturases. In the case of (Z,Z)-7,11-nonacosadiene found in Drosophila melanogaster, specific desaturases, such as Desat1, are responsible for creating the double bonds at the Δ7 and Δ11 positions.[3]

Reductive Decarbonylation

The final step in the formation of this compound is the conversion of the very-long-chain fatty aldehyde to a hydrocarbon. This is accomplished through an oxidative decarbonylation reaction catalyzed by a cytochrome P450 enzyme from the CYP4G family.[3] This enzyme removes the carbonyl carbon from the aldehyde, resulting in a hydrocarbon that is one carbon shorter.

References

The Evolutionary Significance of Nonacosadiene as a Semiochemical: A Technical Guide

Abstract: Cuticular hydrocarbons (CHCs) represent a critical interface between an insect's physiology and its environment, serving a dual function of preventing desiccation and mediating complex chemical communication.[1][2][3] Among these, (Z,Z)-7,11-nonacosadiene (hereafter nonacosadiene) has emerged as a semiochemical of profound evolutionary importance, particularly in the model organism Drosophila melanogaster. This technical guide provides an in-depth examination of the evolutionary role of this compound, detailing its function in speciation, mate recognition, and courtship behavior. We present quantitative data from key studies, outline detailed experimental protocols for its analysis, and provide visualizations of the core biosynthetic and signaling pathways to offer a comprehensive resource for researchers in chemical ecology, evolutionary biology, and drug development.

Introduction to this compound as a Semiochemical

Semiochemicals are signaling molecules that mediate interactions between organisms.[4][5] this compound is a long-chain unsaturated cuticular hydrocarbon, a class of compounds that coats the epicuticle of nearly all insects.[1][2] Initially considered primarily as a waterproofing agent to prevent water loss, the role of CHCs in chemical signaling is now well-established.[1][6][7][8]

In many insect species, specific CHCs or precise blends of them function as pheromones—semiochemicals that mediate intraspecific communication.[1][9] this compound, along with the related compound 7,11-heptacosadiene, is a key female-specific pheromone in Drosophila melanogaster.[10][11] These compounds act as contact pheromones, perceived by males upon touching the female, and are crucial for inducing courtship behavior and ensuring reproductive success. Their species-specific expression patterns are a driving force in reproductive isolation and, consequently, in the process of speciation.[10][12]

Evolutionary Significance and Functional Roles

The diversification of CHC profiles is shaped by a variety of evolutionary pressures, including climate and biotic interactions.[2] This has led to an astonishing diversity of chemical signals, where even closely related sister species can exhibit profoundly different CHC profiles.[2][13]

2.1. Speciation and Reproductive Isolation

One of the most significant roles of this compound is in maintaining reproductive barriers between species. The sibling species Drosophila melanogaster and D. simulans provide a classic example. D. melanogaster females produce both 7,11-heptacosadiene (7,11-HD) and 7,11-nonacosadiene (7,11-ND), whereas D. simulans females do not.[11][14][15]

For D. melanogaster males, these dienes are powerful aphrodisiacs that stimulate courtship.[10] Conversely, for D. simulans males, these same compounds act as anti-aphrodisiacs, inhibiting interspecific courtship attempts.[10][15] The absence of these inhibitory pheromones in genetically modified female flies leads to high levels of interspecific mating, demonstrating the decisive role of these specific CHCs in maintaining species isolation.[10]

2.2. Mate Recognition and Courtship Stimulation

Upon physical contact with a female, male flies use chemoreceptors on their legs and mouthparts to detect the CHC profile. The presence of this compound and related compounds in the correct ratio signals to the male that he has encountered a conspecific, sexually mature female. This chemical recognition is a critical prerequisite for initiating the courtship ritual, which in Drosophila includes behaviors like orienting towards the female, wing vibration (courtship song), and attempting copulation.[10][16] While female-specific dienes like this compound are key initiators of courtship, other CHCs present on both sexes, such as 9-pentacosene, can also play a role in later stages of the courtship sequence.[17]

Quantitative Data on this compound and its Effects

The following tables summarize quantitative data regarding the abundance of key CHCs and their impact on insect behavior, primarily focusing on the Drosophila model system.

Table 1: Comparative Abundance of Key Cuticular Hydrocarbons in Drosophila

| Species | Sex | Compound | Typical Amount / Relative Abundance | Reference |

| D. melanogaster | Female | (Z,Z)-7,11-Heptacosadiene (7,11-HD) | Most abundant CHC | [11] |

| D. melanogaster | Female | (Z,Z)-7,11-Nonacosadiene (7,11-ND) | Present; moderate attractant | [11][15] |

| D. melanogaster | Male | 7-Tricosene (7-T) | Predominant male CHC | [10] |

| D. simulans | Female | 7-Tricosene (7-T) | Most abundant CHC | [11] |

| D. simulans | Female | (Z,Z)-7,11-Heptacosadiene (7,11-HD) | Absent | [14][16] |

| D. simulans | Female | (Z,Z)-7,11-Nonacosadiene (7,11-ND) | Absent | [11][15] |

Table 2: Summary of Behavioral Assay Results

| Species (Male) | Stimulus Fly / Compound | Assay Type | Measured Response | Outcome | Reference |

| D. melanogaster | D. melanogaster female | Courtship Assay | Courtship Index (CI) | High CI; successful mating | [10] |

| D. melanogaster | D. simulans female | Courtship Assay | Courtship Index (CI) | Low CI; reduced courtship | [10] |

| D. simulans | D. melanogaster female | Courtship Assay | Courtship Index (CI) | Very low CI; courtship inhibited | [10][16] |

| D. melanogaster | D. simulans female + synthetic 7,11-HD | Courtship Assay | Wing vibration / Song time | Increased courtship behavior | [16] |

| D. simulans | D. simulans female + synthetic 7,11-HD | Courtship Assay | Wing vibration / Song time | Reduced or absent attraction | [16] |

Experimental Protocols

Reproducible research in this field relies on standardized methodologies for chemical analysis and behavioral quantification.

4.1. Protocol for CHC Extraction and Analysis

This protocol describes the standard method for identifying and quantifying CHCs from a single insect.

-

Sample Preparation: Select individual, age-matched flies (e.g., 8 days post-eclosion for mature profiles).[11] Anesthetize the fly on ice or with CO₂.

-

Extraction: Immerse the single fly in a glass vial containing 100 µL of high-purity hexane for 3-5 minutes.[11] Vortex the vial for 1 minute to ensure complete dissolution of surface lipids.[11]

-

Internal Standard Addition: Remove the fly from the solvent. Add a known concentration (e.g., 10 ng/µL) of an internal standard, such as n-octadecane (C18) or n-hexacosane (C26), to the hexane extract.[11] The internal standard is used for accurate quantification.

-

Sample Concentration: If necessary, evaporate the solvent under a gentle stream of nitrogen to the desired final volume.

-

Analysis by GC-MS: Inject 1-2 µL of the extract into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).[18][19]

-

Gas Chromatography (GC): Use a non-polar capillary column (e.g., HP-5ms) to separate the different hydrocarbon compounds based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry (MS): As compounds elute from the GC column, they are ionized and fragmented. The mass spectrometer separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound that allows for definitive identification.

-

-

Quantification: Compare the peak area of each identified CHC to the peak area of the internal standard to calculate the absolute amount of the compound.

4.2. Protocol for a Courtship Behavioral Assay

This protocol details a standard assay to measure the effect of CHCs on male courtship behavior.

-

Fly Preparation:

-

Collect virgin males and females shortly after eclosion and age them in isolation for 4-5 days to ensure sexual maturity.

-

Prepare "target" flies. These can be wild-type females, females of another species, or flies genetically engineered to lack their native CHCs.

-

-

Synthetic Pheromone Application ("Perfuming"):

-

To test a specific compound, dissolve synthetic this compound in a volatile solvent like hexane at a desired concentration.

-

Apply a small droplet (e.g., 0.1-0.5 µL) of the solution to the dorsal thorax of an anesthetized target fly (often a D. simulans female, which lacks the diene naturally).[16] Allow the solvent to fully evaporate. Use a solvent-only control.

-

-

Assay Arena:

-

Use a small, transparent observation chamber (e.g., a depression slide or a small petri dish) to confine the flies.[20]

-

Conduct assays under controlled light and temperature conditions.

-

-

Behavioral Observation:

-

Introduce a single male and a single target female into the chamber.

-

Record the pair's interaction for a set period (e.g., 10-30 minutes).[16]

-

-

Data Quantification:

-

Measure key courtship behaviors. A common metric is the Courtship Index (CI) , defined as the percentage of the observation time the male spends performing any courtship behavior (e.g., orienting, tapping, singing, licking, attempting copulation).

-

Alternatively, measure the latency to initiate courtship or the total time spent performing a specific action like wing vibration.[16]

-

Statistical analysis is then used to compare the behavioral responses elicited by different target flies or pheromone concentrations.

-

Biosynthesis and Signaling Pathways

The production and perception of this compound are controlled by specific genetic and neural pathways.

5.1. Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes involved in this compound research, biosynthesis, and perception.

5.2. Biosynthesis in Oenocytes

The synthesis of CHCs, including this compound, occurs in specialized abdominal cells called oenocytes.[6][7][21] The process begins with common fatty acid precursors.[8]

-

Elongation: A Fatty Acid Elongase (FAE) multi-enzyme complex extends the carbon chain of fatty acyl-CoAs to create very-long-chain fatty acids (VLCFAs).[6][8][22]

-

Desaturation: Specific desaturase enzymes, such as DesatF in Drosophila, introduce double bonds at precise locations along the carbon chain.[14] The action of these enzymes is critical for creating the unsaturated dienes that are active as pheromones.

-

Reduction and Decarbonylation: The VLCFA is converted to the final hydrocarbon through a pathway involving reduction and oxidative decarbonylation, a step thought to be catalyzed by a cytochrome P450 enzyme.[1][8]

References

- 1. rsisinternational.org [rsisinternational.org]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. researchgate.net [researchgate.net]

- 4. plantprotection.pl [plantprotection.pl]

- 5. Semiochemicals for controlling insect pests [plantprotection.pl]

- 6. The development and functions of oenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. annualreviews.org [annualreviews.org]

- 8. The Development and Functions of Oenocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of insect cuticular hydrocarbon biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. The genetic basis of female pheromone differences between Drosophila melanogaster and D. simulans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. "The genetic basis of male Drosophila attraction to female 7,11-HD pher" by Elise Wong, Tobias Jehn et al. [digitalcommons.dartmouth.edu]

- 17. researchgate.net [researchgate.net]

- 18. Insect Pheromone Detection - Lifeasible [lifeasible.com]

- 19. Candidate genes involved in cuticular hydrocarbon differentiation between cryptic, parabiotic ant species - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ento.psu.edu [ento.psu.edu]

- 21. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 22. benchchem.com [benchchem.com]

Early Research on the Identification of Nonacosadiene in Insects: A Technical Guide

Introduction

Cuticular hydrocarbons (CHCs) are a diverse class of epicuticular lipids that play a crucial role in the biology of insects, serving as a barrier against desiccation and as semiochemicals in intra- and interspecific communication. Among these, nonacosadiene, a 29-carbon chain hydrocarbon with two double bonds, has been identified as a significant component of the CHC profile in several insect species. Early research in the 1980s was pivotal in identifying and characterizing this compound, particularly in the model organism Drosophila melanogaster. This technical guide provides an in-depth overview of the seminal research on the identification of this compound in insects, with a focus on the experimental protocols and quantitative data from these foundational studies. This document is intended for researchers, scientists, and drug development professionals interested in the history and methodology of insect chemical ecology.

Pioneering a Chemical Language: The Discovery in Drosophila melanogaster

The initial identification of this compound as a key component of the cuticular hydrocarbon profile of Drosophila melanogaster was a significant step in understanding the chemical basis of insect communication. Research spearheaded by Jean-Marc Jallon and his colleagues in the early 1980s established that specific CHCs, including dienes, were sexually dimorphic and acted as pheromones.

In their 1982 publication, Antony and Jallon laid the groundwork by demonstrating the chemical basis for sex recognition in Drosophila melanogaster. This was followed by Jallon's 1984 review, which solidified the concept of CHCs as "chemical words" in courtship and mating. A key 1985 paper by Pechine and colleagues provided a more detailed characterization of these compounds, including this compound, and their role as aphrodisiacs. Their work revealed that (Z,Z)-7,11-nonacosadiene, along with (Z,Z)-7,11-heptacosadiene, are major female-specific hydrocarbons that stimulate male courtship behavior.

Experimental Protocols: A Snapshot from the 1980s

The identification of this compound in early studies relied heavily on the then-emerging technique of gas chromatography-mass spectrometry (GC-MS). The following protocols are reconstructed from the methodologies described in the seminal papers of that era.

Insect Rearing and Sample Collection

-

Insect Species: Drosophila melanogaster (various wild-type strains, such as Canton-S).

-

Rearing Conditions: Flies were typically reared on a standard cornmeal-yeast-agar medium at a constant temperature (e.g., 24-25°C) and a 12:12 hour light:dark cycle.

-

Sample Selection: For the analysis of sex-specific hydrocarbons, virgin males and females were collected shortly after eclosion and aged for a specific period (e.g., 3-4 days) to ensure sexual maturity and a stable CHC profile.

Extraction of Cuticular Hydrocarbons

The primary method for isolating CHCs was solvent extraction, a technique that immerses the insect in a non-polar solvent to dissolve the epicuticular lipids.

-

Solvent: Nanograde n-hexane or n-pentane were the solvents of choice due to their volatility and ability to efficiently extract hydrocarbons without excessive contamination from more polar lipids.

-

Procedure:

-

A specific number of flies (e.g., 20-30) of the same sex and age were lightly anesthetized with ether or carbon dioxide.

-

The anesthetized flies were immersed in a small volume of the chosen solvent (e.g., 200-500 µL) in a clean glass vial.

-

The immersion time was typically short, ranging from 30 seconds to 5 minutes, to minimize the extraction of internal lipids.

-

The solvent, now containing the dissolved CHCs, was carefully transferred to a new vial, and the flies were discarded.

-

The extract was often concentrated under a gentle stream of nitrogen to a smaller volume (e.g., 10-20 µL) before analysis.

-

Experimental Workflow for CHC Extraction and Analysis

Caption: Workflow for the extraction and analysis of insect cuticular hydrocarbons.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The concentrated hydrocarbon extract was then analyzed by GC-MS to separate and identify its components.

-

Gas Chromatograph: Early studies often employed capillary gas chromatographs, a significant advancement over packed columns, offering higher resolution.

-

Column: WCOT (Wall-Coated Open Tubular) capillary columns with non-polar stationary phases like SE-30 or OV-1 were commonly used. A typical column length was 25 meters.

-

Carrier Gas: Hydrogen or helium was used as the carrier gas.

-

Temperature Program: A temperature program was crucial for separating the complex mixture of CHCs. A typical program would start at a lower temperature (e.g., 180°C) and ramp up to a higher temperature (e.g., 280-300°C) at a controlled rate (e.g., 2-4°C/minute).

-

-

Mass Spectrometer:

-

Ionization Method: Electron Impact (EI) at 70 eV was the standard ionization method.

-

Mass Analyzer: Quadrupole mass analyzers were commonly used.

-

Data Acquisition: The mass spectrometer would scan a specific mass range (e.g., m/z 40-500) to detect the fragment ions of the eluting compounds.

-

Identification of this compound

The identification of this compound was based on a combination of its retention time in the gas chromatogram and its mass spectrum.

-

Retention Time: The retention time of the this compound peak was compared to that of known standards or to a homologous series of n-alkanes.

-

Mass Spectrum: The EI mass spectrum of a diene is characterized by a molecular ion peak (M+) and a series of fragment ions resulting from the cleavage of the carbon chain. The fragmentation pattern, particularly the ions resulting from cleavage at the double bonds, was used to deduce the positions of the double bonds. For (Z,Z)-7,11-nonacosadiene, the molecular ion would be at m/z 406.

Quantitative Data from Early Studies

The following table summarizes the relative abundance of major cuticular hydrocarbons, including this compound, in Drosophila melanogaster as reported in early studies. It is important to note that absolute amounts varied, but the relative proportions were characteristic of the species and sex.

| Compound | Carbon Chain | Type | Relative Abundance in Females (%) | Relative Abundance in Males (%) |

| 7-Tricosene | C23:1 | Monoene | Low | High |

| 7-Pentacosene | C25:1 | Monoene | Low | Moderate |

| 7,11-Heptacosadiene | C27:2 | Diene | High | Very Low |

| 7,11-Nonacosadiene | C29:2 | Diene | Moderate to High | Very Low |

Signaling and Logical Relationships

The early research on this compound in Drosophila melanogaster established a clear logical relationship between the presence of this compound and the elicitation of a specific behavior in males. This can be visualized as a simple signaling pathway.

Pheromonal Signaling Pathway in Drosophila melanogaster

Caption: Simplified signaling pathway of this compound in Drosophila melanogaster.

Conclusion

The early research on the identification of this compound in insects, particularly in Drosophila melanogaster, was a landmark in the field of chemical ecology. The meticulous application of gas chromatography-mass spectrometry allowed for the characterization of this and other cuticular hydrocarbons, revealing their crucial role in chemical communication. The experimental protocols developed during this period laid the foundation for decades of subsequent research into the biosynthesis, regulation, and evolution of insect pheromones. This guide serves as a testament to the pioneering work that unveiled the intricate chemical language of insects and continues to inspire new avenues of scientific inquiry.

The Biological Activity of Nonacosadiene Isomers: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

Nonacosadienes, 29-carbon alkenes with two double bonds, are a class of unsaturated hydrocarbons that play a significant role in chemical communication among insects, primarily as sex pheromones. The specific stereoisomer of nonacosadiene can elicit distinct behavioral responses, highlighting the high degree of specificity in chemosensory systems. This technical guide provides a comprehensive overview of the known biological activities of different this compound isomers, with a focus on their role as insect pheromones. It details the experimental protocols used to assess these activities and outlines the current understanding of the underlying signaling pathways. While quantitative data for a broad range of isomers remains limited, this guide consolidates the available information to serve as a valuable resource for researchers in chemical ecology, neurobiology, and pest management.

Introduction

Cuticular hydrocarbons (CHCs) are a diverse group of lipids found on the surface of insects that primarily serve to prevent desiccation. However, specific CHCs, including various this compound isomers, have evolved to function as semiochemicals, mediating intraspecific communication, particularly in the context of mating. The position and geometry (Z/E) of the double bonds in the this compound molecule are critical determinants of its biological activity. This guide will focus on the biological effects of prominent this compound isomers, primarily drawing from studies on the model organism Drosophila melanogaster.

Biological Activity of this compound Isomers

The most extensively studied this compound isomer is (7Z,11Z)-nonacosadiene, a key female sex pheromone in Drosophila melanogaster. It acts as a potent aphrodisiac, stimulating courtship behavior in males. Other isomers and related compounds can have different, sometimes opposing, effects.

Pheromonal Activity

The primary known biological activity of this compound isomers is their role as contact pheromones in insects.

-

(7Z,11Z)-Nonacosadiene: This isomer is a major female-specific cuticular hydrocarbon in Drosophila melanogaster and acts as a powerful male courtship stimulant. Its biosynthesis is mediated by a female-specific elongase enzyme.

-

Other this compound Isomers: Research on other this compound isomers is less extensive. However, the principle of isomeric specificity in pheromone action suggests that variations in double bond position and configuration would likely lead to altered or abolished activity. For instance, in other insect species, different isomers of a particular diene can act as pheromones for distinct species, contributing to reproductive isolation.

Quantitative Data on Pheromonal Activity

Obtaining precise quantitative data (e.g., EC50 or specific courtship indices across a range of concentrations) for this compound isomers is challenging and not widely available in the public domain. The following table summarizes the type of quantitative data typically collected in behavioral and electrophysiological assays, based on the available literature.

| Isomer | Target Organism | Assay Type | Response Metric | Observed Effect (Qualitative) | Reference (Illustrative) |

| (7Z,11Z)-Nonacosadiene | Drosophila melanogaster (male) | Courtship Assay | Courtship Index (% time spent in courtship) | Potent induction of courtship behavior. | [1] |

| Electroantennography (EAG) | EAG Response (mV) | Elicits significant antennal response. | [2][3] | ||

| Single-Sensillum Recording (SSR) | Spike Frequency (spikes/s) | Increases firing rate of specific gustatory receptor neurons. | [1] | ||

| Other this compound Isomers | Drosophila melanogaster (male) | Courtship Assay | Courtship Index (% time spent in courtship) | Expected to have lower or no activity compared to the natural isomer. | N/A |

| Electroantennography (EAG) | EAG Response (mV) | Expected to elicit weaker or no antennal response. | N/A |

Note: The lack of extensive quantitative data for a broad range of this compound isomers represents a significant knowledge gap.

Experimental Protocols

The study of this compound isomer bioactivity involves a combination of chemical analysis, electrophysiology, and behavioral assays.

Chemical Analysis: GC-MS and SPME

Objective: To identify and quantify this compound isomers on the insect cuticle.

Methodology:

-

Extraction:

-

Solvent Extraction: Individual insects are washed in a small volume of a nonpolar solvent (e.g., hexane) to extract cuticular lipids.

-

Solid-Phase Microextraction (SPME): A coated fiber is used to adsorb hydrocarbons directly from the cuticle of a live insect, offering a non-lethal sampling method.

-

-

Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The extract is injected into a GC-MS system. The gas chromatograph separates the different hydrocarbon components based on their volatility and interaction with the column stationary phase. The mass spectrometer then fragments the molecules and provides a mass spectrum, which allows for their identification by comparison to known standards and libraries.

-

Electrophysiology: EAG and SSR

Objective: To measure the response of insect olfactory and gustatory systems to this compound isomers.

Methodology:

-

Electroantennography (EAG):

-

An antenna is excised and mounted between two electrodes.

-

A puff of air carrying a known concentration of the test isomer is delivered to the antenna.

-

The overall depolarization of the antennal neurons is recorded as a voltage change (the EAG response).

-

-

Single-Sensillum Recording (SSR):

-

A fine tungsten electrode is inserted into a single chemosensory sensillum on the antenna or leg.

-

A reference electrode is placed elsewhere in the insect.

-

The test compound is delivered to the sensillum, and the action potentials (spikes) from individual sensory neurons are recorded.

-

Behavioral Assays

Objective: To assess the behavioral response of insects to this compound isomers.

Methodology:

-

Courtship Assay:

-

A male insect is placed in a small arena with a target (e.g., a decapitated female, a male perfumed with the synthetic isomer, or a dummy).

-

The target is treated with a specific concentration of the test isomer or a solvent control.

-

The male's behavior is recorded for a set period, and the time spent performing specific courtship behaviors (e.g., wing vibration, tapping, licking) is quantified to calculate a Courtship Index.

-

-

Choice Assay (Y-tube or T-maze):

-

An insect is placed at the entrance of a Y-tube or T-maze olfactometer.

-

Two different odor sources (e.g., a this compound isomer versus a solvent control) are delivered to the two arms of the maze.

-

The insect's choice of which arm to enter is recorded. This assay is more suitable for volatile compounds. For contact pheromones, a two-choice arena where the insect can physically contact treated surfaces is used.

-

Signaling Pathways

The perception of this compound isomers in Drosophila melanogaster is primarily mediated by the gustatory system, involving specific chemoreceptors.

Pheromone Perception in Drosophila melanogaster

(7Z,11Z)-Nonacosadiene is detected by direct contact through gustatory receptor neurons (GRNs) located in sensilla on the male's forelegs.

-

Receptors: The ppk23 gene, which encodes a member of the degenerin/epithelial sodium channel (DEG/ENaC) family, is expressed in the GRNs that respond to (7Z,11Z)-nonacosadiene.[1] These neurons are essential for the male's courtship response to this pheromone.[1] While ppk23 is a key marker, the specific receptor protein that directly binds the pheromone is still under investigation, but it is believed to be a member of the Gustatory Receptor (Gr) family.

-

Neural Circuit: Upon detection of the pheromone, the ppk23+ neurons are activated and send signals to higher brain centers, including the subesophageal ganglion and the ventral nerve cord, which ultimately leads to the initiation of the stereotyped courtship motor program.

The following diagram illustrates the proposed signaling pathway for (7Z,11Z)-nonacosadiene in Drosophila melanogaster.

Experimental Workflow for Behavioral Analysis

The following diagram outlines a typical workflow for investigating the behavioral effects of a synthetic this compound isomer.

Other Potential Biological Activities

While the role of this compound isomers as pheromones is the most well-documented, long-chain unsaturated hydrocarbons, in general, have been investigated for other biological activities. However, there is currently a lack of specific data on this compound isomers in these contexts.

-

Cytotoxicity: Some long-chain fatty acids and their derivatives have shown cytotoxic effects against cancer cell lines. The cytotoxic potential of this compound isomers has not been reported.

-

Anti-inflammatory Activity: Polyunsaturated fatty acids are known to be precursors for anti-inflammatory lipid mediators.[4][5] It is plausible that this compound isomers could be metabolized to bioactive compounds with immunomodulatory effects, but this remains a hypothetical area of research.

-

Plant Defense: Plants produce a vast array of secondary metabolites to defend against herbivores and pathogens. While long-chain hydrocarbons are components of the plant cuticle, a specific defensive role for this compound isomers has not been established.

Conclusion and Future Directions

The study of this compound isomers has provided valuable insights into the chemical ecology of insect communication. (7Z,11Z)-Nonacosadiene stands out as a well-characterized female sex pheromone in Drosophila melanogaster, highlighting the remarkable specificity of pheromone-receptor interactions. However, significant research gaps remain. Future work should focus on:

-

Quantitative Dose-Response Studies: There is a critical need for comprehensive quantitative data on the behavioral and electrophysiological responses to a wider range of this compound isomers.

-

Identification of Specific Receptors: Elucidating the specific gustatory receptors that bind to different this compound isomers will be crucial for understanding the molecular basis of their perception.

-

Investigation of Downstream Signaling: The intracellular signaling cascades activated upon pheromone binding in the GRNs are not fully understood.

-

Exploring Non-Pheromonal Activities: Systematic screening of this compound isomers for other potential biological activities, such as cytotoxic and anti-inflammatory effects, could open up new avenues for drug discovery and development.

This technical guide provides a foundation for researchers entering this field and highlights the exciting opportunities for future discoveries in the biological activities of this compound isomers.

References

- 1. The Drosophila female aphrodisiac pheromone activates ppk23(+) sensory neurons to elicit male courtship behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Behavioral and Antennal Responses of Drosophila suzukii (Diptera: Drosophilidae) to Volatiles From Fruit Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 4. Unsaturated Fatty Acids and Their Immunomodulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Role of Nonacosadiene in the Species Differentiation of Insects: An In-depth Technical Guide

Introduction

In the intricate world of insect communication, chemical signals play a pivotal role in mediating a vast array of behaviors essential for survival and reproduction. Among the most crucial of these signals are cuticular hydrocarbons (CHCs), a diverse class of lipids that coat the insect's exoskeleton.[1] Primarily serving as a barrier to prevent desiccation, CHCs have evolved a secondary function as complex chemical messengers, conveying information about species, sex, age, and reproductive status.[1] This technical guide provides a comprehensive examination of the role of a specific class of CHCs, nonacosadienes (C29 dienes), in the process of species differentiation among insects.

Nonacosadienes, particularly isomers such as (Z,Z)-7,11-nonacosadiene and its structural relatives, act as potent contact pheromones that are critical for mate recognition and reproductive isolation between closely related species.[2] Differences in the presence, absence, or relative abundance of specific nonacosadiene isomers in the CHC profiles of insects can serve as a powerful pre-zygotic isolating mechanism, preventing hybridization and thereby promoting the divergence of species.[3] This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the biosynthesis of nonacosadienes, the experimental protocols used to study their effects, quantitative data on their distribution, and the signaling pathways involved in their perception.

Data Presentation: Quantitative Analysis of this compound and Related Dienes in Insect Species

The species-specific nature of CHC profiles is a key factor in their role as mate recognition signals. Quantitative differences in the relative abundance of this compound isomers between closely related species can be a determining factor in preventing interbreeding. The following table summarizes quantitative data on the relative abundance of key dienes, including nonacosadienes, in the cuticular hydrocarbon profiles of selected insect species, with a focus on examples demonstrating divergence between closely related or cryptic species.

| Order | Family | Species Complex/Pair | Species | Sex/Caste | Key Diene(s) | Relative Abundance (%) | Reference(s) |

| Diptera | Drosophilidae | Drosophila melanogaster species group | Drosophila melanogaster | Female | (Z,Z)-7,11-Heptacosadiene (7,11-HD) | High | [3] |

| Female | (Z,Z)-7,11-Nonacosadiene (7,11-ND) | Moderate | [2] | ||||

| Drosophila simulans | Female | 7-Tricosene (7-T) | High | [3] | |||

| Female | (Z,Z)-7,11-Heptacosadiene (7,11-HD) | Absent/Very Low | [3] | ||||

| Female | (Z,Z)-7,11-Nonacosadiene (7,11-ND) | Absent/Very Low | [2] | ||||

| Hymenoptera | Formicidae | Crematogaster levior cryptic species | Cr. levior A | Worker | Mono- and Di-unsaturated hydrocarbons | Higher | [4] |

| Cr. levior B | Worker | Mono- and Di-unsaturated hydrocarbons | Lower | [4] | |||

| Hymenoptera | Chrysididae | Trichrysis cyanea | Trichrysis cyanea | Male | Alkenes | Different Profile | [5] |

| Female | Alkenes | Different Profile | [5] | ||||

| Coleoptera | Chrysomelidae | Chrysochus hybridizing species | Chrysochus cobaltinus | Female | Species-specific CHC profile | - | [6] |

| Chrysochus auratus | Female | Species-specific CHC profile | - | [6] |

Experimental Protocols

Protocol 1: Cuticular Hydrocarbon (CHC) Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the standard method for extracting and analyzing CHCs from insect specimens.

1. CHC Extraction (Solvent Wash)

-

Objective: To isolate CHCs from the insect cuticle with minimal contamination from internal lipids.

-

Materials:

-

Glass vials (2 mL) with PTFE-lined caps

-

n-Hexane (analytical grade)

-

Forceps

-

Nitrogen gas evaporator or a gentle stream of filtered air

-

GC vials with micro-inserts

-

-

Procedure:

-

Place a single insect (or a pooled sample for very small insects) into a clean glass vial.

-

Add a known volume of n-hexane (e.g., 200 µL) to fully submerge the insect.

-

Gently agitate the vial for 5-10 minutes.

-

Carefully transfer the hexane extract to a clean GC vial insert using a pipette, leaving the insect behind.

-

Concentrate the extract by evaporating the solvent under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in a small, known volume of fresh n-hexane (e.g., 20 µL) for GC-MS analysis.

-

2. GC-MS Analysis

-

Objective: To separate, identify, and quantify the individual components of the CHC extract.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Typical GC-MS Parameters:

-

Injection Volume: 1-2 µL

-

Injector Temperature: 250-300°C

-

Column: Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

-

Oven Temperature Program:

-

Initial temperature: 50-150°C, hold for 1-2 minutes.

-

Ramp: 5-15°C per minute to a final temperature of 300-320°C.

-

Hold at final temperature for 5-10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer Mode: Electron Ionization (EI)

-

Scan Range: m/z 40-600

-

-

Data Analysis:

-

Identify individual CHCs by comparing their mass spectra and retention times to known standards and spectral libraries.

-

Quantify the relative abundance of each CHC by integrating the area under its corresponding peak in the chromatogram and expressing it as a percentage of the total peak area.

-

Protocol 2: Electroantennography (EAG)

This protocol outlines a method for measuring the electrical response of an insect antenna to volatile chemical stimuli, including nonacosadienes.

-

Objective: To determine if an insect's olfactory system can detect specific this compound isomers.

-

Materials:

-

Live insect specimens

-

Dissecting microscope and tools (fine scissors, forceps)

-

EAG system (amplifier, data acquisition)

-

Glass capillary electrodes

-

Saline solution (e.g., for mosquitoes: 150.0 mM NaCl, 25.0 mM HEPES, 5.0 mM glucose, 3.4 mM KCl, 1.8 mM NaHCO₃, 1.7 mM CaCl₂, and 1.0 mM MgCl₂, pH 7.1)[7]

-

Ag/AgCl wires

-

Odor delivery system (e.g., Pasteur pipette with filter paper)

-

Synthetic this compound isomers and solvent (e.g., paraffin oil or hexane)

-

-

Procedure:

-

Electrode Preparation: Pull glass capillaries to a fine tip and fill with saline solution. Insert an Ag/AgCl wire into each electrode.

-

Antenna Preparation: Anesthetize the insect (e.g., by chilling). Under a dissecting microscope, carefully excise an antenna at its base.

-

Mounting: Mount the excised antenna between the two electrodes. The recording electrode makes contact with the distal end of the antenna, and the reference electrode is placed at the basal end.

-

Stimulus Preparation: Prepare serial dilutions of the synthetic this compound in a suitable solvent. Apply a small amount (e.g., 10 µL) of a dilution onto a piece of filter paper and insert it into a Pasteur pipette.

-

Stimulus Delivery and Recording: Deliver a puff of air through the pipette over the antenna. Record the resulting change in electrical potential (the EAG response).

-

Data Analysis: Measure the amplitude of the negative voltage deflection for each stimulus. Compare the responses to different this compound isomers and concentrations against a solvent control.

-

Protocol 3: Contact Chemoreception Behavioral Assay (Mate Choice)

This protocol describes a behavioral assay to assess the role of nonacosadienes in mate choice.

-

Objective: To determine if specific this compound isomers influence mating behavior.

-

Materials:

-

Live male and female insects (virgin)

-

Mating arena (e.g., Petri dish)

-

Synthetic this compound isomers

-

Solvent (e.g., hexane)

-

"Dummy" females (e.g., dead virgin females with their native CHCs removed by washing with hexane)

-

Video recording equipment

-

-

Procedure:

-

Preparation of Stimuli: Prepare solutions of synthetic this compound isomers in hexane at biologically relevant concentrations.

-

Dummy Preparation: Apply a specific this compound solution (or a blend) to a dummy female. A control dummy should be treated with the solvent only.

-

Behavioral Observation: Introduce a virgin male into the mating arena with a treated dummy and a control dummy.

-

Data Collection: Record the male's behavior for a set period (e.g., 30 minutes). Quantify behaviors such as:

-

Time spent in proximity to each dummy.

-

Frequency and duration of courtship behaviors (e.g., wing vibration, tapping) directed at each dummy.

-

Latency to initiate courtship.

-

Copulation attempts.

-

-

Data Analysis: Statistically compare the male's response to the this compound-treated dummy versus the control dummy to determine if the compound elicits a significant behavioral response.

-

Mandatory Visualizations

Biosynthesis of (Z,Z)-7,11-Nonacosadiene

The biosynthesis of dienes like (Z,Z)-7,11-nonacosadiene is a complex enzymatic process that occurs primarily in specialized cells called oenocytes.[8] It begins with fatty acid synthesis and involves a series of desaturation and elongation steps to produce a very-long-chain fatty acyl-CoA precursor with the correct chain length and double bond positions.[8] This precursor is then reduced and decarbonylated to yield the final hydrocarbon.[8]

Proposed Signaling Pathway for this compound Perception

The perception of contact pheromones like this compound in insects such as Drosophila is primarily mediated by gustatory receptor neurons (GRNs) located in sensilla on the male's forelegs and proboscis.[9] Specific gustatory receptors (Grs) are thought to be involved in recognizing these long-chain hydrocarbons.[10]

Experimental Workflow for Investigating this compound's Role

A systematic workflow is essential for elucidating the role of this compound in insect species differentiation. This involves a combination of chemical analysis, electrophysiology, and behavioral assays.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. Frontiers | A Pair of Pharyngeal Gustatory Receptor Neurons Regulates Caffeine-Dependent Ingestion in Drosophila Larvae [frontiersin.org]

- 3. Quantitative trait loci for cuticular hydrocarbons associated with sexual isolation between Drosophila simulans and D. sechellia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Candidate genes involved in cuticular hydrocarbon differentiation between cryptic, parabiotic ant species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. [PDF] Quantitative Trait Loci for Cuticular Hydrocarbons Associated With Sexual Isolation Between Drosophila simulans and D. sechellia | Semantic Scholar [semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. A Taste of the Drosophila Gustatory Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Taste in Drosophila | Carlson Lab [carlsonlab.yale.edu]

Interaction of Nonacosadiene with Insect Olfactory Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonacosadiene, a long-chain unsaturated hydrocarbon, is a critical semiochemical in the chemical communication systems of numerous insect species, playing a vital role in processes such as mating and aggregation. A comprehensive understanding of its interaction with insect olfactory receptors (ORs) is paramount for the development of novel and targeted pest management strategies. This technical guide provides an in-depth overview of the state-of-the-art methodologies employed to investigate the binding and activation of insect ORs by this compound and analogous long-chain diene pheromones. While specific quantitative binding data for this compound is limited in publicly available literature, this guide presents representative data from structurally similar compounds to provide a comparative framework. Detailed experimental protocols for key assays, including Single Sensillum Recording (SSR), heterologous expression systems, and calcium imaging, are provided, alongside visualizations of critical signaling pathways and experimental workflows to facilitate comprehension and replication.

Introduction: The Role of this compound in Insect Olfaction

Insects rely on a sophisticated olfactory system to interpret a vast array of chemical cues from their environment, dictating behaviors essential for survival and reproduction.[1][2] Olfactory sensory neurons (OSNs), housed in specialized hair-like structures called sensilla on the antennae, serve as the primary detectors of volatile and semi-volatile compounds.[1][3] At the molecular level, odorant receptors (ORs), a diverse family of transmembrane proteins, are responsible for the initial detection of these chemical signals.

Insect ORs are distinct from their vertebrate counterparts, forming heteromeric ligand-gated ion channels composed of a highly conserved co-receptor (Orco) and a variable odorant-specific receptor (ORx) subunit.[4] The binding of a specific odorant molecule to the ORx subunit is believed to induce a conformational change in the receptor complex, leading to the opening of the ion channel and subsequent depolarization of the OSN.[5] This electrical signal is then transmitted to the antennal lobe of the insect brain for further processing.[3]

This compound, with its 29-carbon backbone and two double bonds, represents a class of semiochemicals with low volatility, often involved in close-range communication. Understanding the precise molecular interactions between this compound and specific ORs is a key objective in chemical ecology and is crucial for the rational design of new attractants or repellents for pest control.

Quantitative Analysis of Ligand-Receptor Interactions

Direct quantitative data on the binding affinity of this compound with specific insect olfactory receptors is not extensively documented in peer-reviewed literature. However, studies on other long-chain diene pheromones in moths and other insects provide valuable insights into the expected range of affinities and response thresholds. The following table summarizes representative quantitative data for analogous compounds, offering a comparative baseline for researchers investigating this compound.

| Pheromone Component | Insect Species | Olfactory Receptor | Method | Quantitative Metric | Value | Reference |

| (Z)-11-Hexadecenal | Helicoverpa armigera | HR13 | Two-electrode voltage clamp (Xenopus oocytes) | EC₅₀ | 1.3 µM | N/A |

| (Z,E)-9,11-Tetradecadienyl acetate | Spodoptera litura | SlitOR6 | Single Sensillum Recording | Spike Frequency Increase (spikes/s) | ~150 at 10 ng | N/A |

| Bombykol ((E,Z)-10,12-hexadecadien-1-ol) | Bombyx mori | BmOR1 | Two-electrode voltage clamp (Xenopus oocytes) | EC₅₀ | ~30 nM | N/A |

| (E)-β-Farnesene | Harmonia axyridis | HaxyOBP15 | Fluorescence Competitive Binding Assay | Kᵢ | 4.33 µM | [6] |

| β-Ionone | Harmonia axyridis | HaxyOBP5 | Fluorescence Competitive Binding Assay | Kᵢ | 11.71 µM | [6] |

Note: EC₅₀ (Half maximal effective concentration) values from functional assays indicate the concentration of a ligand that induces a response halfway between the baseline and maximum response. Kᵢ (Inhibition constant) from binding assays reflects the binding affinity of a ligand to a receptor. Lower values for both metrics indicate higher potency or affinity. The spike frequency increase in SSR is a direct measure of neuronal activation.

Experimental Protocols

A multi-faceted approach is typically required to fully characterize the interaction between a ligand like this compound and its cognate olfactory receptor. This involves a combination of electrophysiological, cell-based, and imaging techniques.

Single Sensillum Recording (SSR)

SSR is a powerful electrophysiological technique that allows for the direct measurement of action potentials from individual OSNs housed within a single sensillum in response to an olfactory stimulus.[7] This method provides high sensitivity and temporal resolution, making it ideal for determining the specificity and sensitivity of a neuron to a particular compound.[7]

Protocol:

-

Insect Preparation: The insect is immobilized in a pipette tip or on a slide, with its antennae stabilized to allow access to the sensilla.[7]

-

Electrode Placement: A sharpened tungsten or glass recording electrode is carefully inserted at the base of a target sensillum, while a reference electrode is placed elsewhere on the insect's body, often the eye.[7]

-

Odorant Delivery: A continuous stream of purified air is directed over the antenna. Test compounds, such as this compound dissolved in a solvent like hexane, are loaded onto a filter paper strip placed inside a Pasteur pipette. Puffs of air are delivered through the pipette to introduce the odorant into the airstream.

-

Data Acquisition and Analysis: The electrical signals are amplified, filtered, and recorded. The neuronal response is quantified by counting the number of action potentials (spikes) in a defined time window after the stimulus compared to the spontaneous activity before the stimulus. Dose-response curves can be generated by presenting the odorant at varying concentrations.[8]

Heterologous Expression of Olfactory Receptors

To definitively identify the specific OR that responds to this compound, heterologous expression systems are employed. This involves expressing the candidate insect OR in a host cell that does not natively express olfactory receptors.[9][10][11] Commonly used systems include Xenopus laevis oocytes and cultured insect or human cells (e.g., HEK293).[12][13]

Protocol for Expression in Xenopus Oocytes:

-

OR Gene Cloning: The full-length coding sequence of the candidate OR and the Orco co-receptor are cloned into a suitable expression vector.

-

cRNA Synthesis: Capped complementary RNA (cRNA) for both the OR and Orco is synthesized in vitro from the linearized expression plasmids.

-

Oocyte Preparation and Injection: Oocytes are surgically harvested from a female Xenopus laevis frog and treated with collagenase to remove the follicular cell layer. A defined amount of the OR and Orco cRNA mixture is microinjected into each oocyte.

-

Incubation: The injected oocytes are incubated for 3-7 days to allow for receptor expression and insertion into the cell membrane.

-

Two-Electrode Voltage Clamp (TEVC) Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential (e.g., -80 mV). Odorants are applied to the oocyte via perfusion, and the resulting inward currents, indicative of ion channel opening, are recorded.

Calcium Imaging

Calcium imaging is a powerful technique for monitoring the activity of large populations of neurons simultaneously.[14][15] Genetically encoded calcium indicators (GECIs), such as GCaMP, can be expressed in specific neuron populations in transgenic insects.[16] When a neuron is activated, intracellular calcium levels rise, causing an increase in the fluorescence of the GECI, which can be detected using microscopy.[17]

Protocol for in vivo Calcium Imaging of the Antennal Lobe:

-

Transgenic Insect Line: A transgenic insect line expressing a GECI (e.g., GCaMP) under the control of a promoter specific to olfactory neurons is used.

-

Insect Preparation: The insect is anesthetized and mounted in a custom holder. A small window is cut in the head capsule to expose the brain, specifically the antennal lobes. The preparation is continuously supplied with saline.

-

Imaging Setup: The preparation is placed under a fluorescence microscope (confocal or two-photon for higher resolution).

-

Odorant Stimulation: Odorants are delivered to the antennae as described for SSR.

-

Image Acquisition and Analysis: A time-series of fluorescence images of the antennal lobes is captured before, during, and after odorant stimulation. The change in fluorescence intensity (ΔF/F) in specific glomeruli of the antennal lobe is calculated to quantify the neuronal response.[16]

Signaling Pathways in Insect Olfaction

The binding of an odorant, such as this compound, to an olfactory receptor initiates a rapid signaling cascade that results in the generation of an action potential. While the primary mechanism is thought to be ionotropic, evidence for metabotropic involvement also exists, suggesting a complex and potentially dual signaling pathway.

Upon binding of the ligand to the ORx subunit, the Orco-ORx ion channel is gated open, allowing for an influx of cations (primarily Ca²⁺ and Na⁺). This influx of positive ions leads to the depolarization of the OSN membrane. If this depolarization reaches the threshold potential, voltage-gated ion channels are activated, triggering an action potential that propagates along the axon to the antennal lobe.

Conclusion and Future Directions

The study of the interaction between this compound and insect olfactory receptors is a rapidly evolving field. While direct quantitative data for this specific compound remains to be extensively published, the methodologies outlined in this guide provide a robust framework for its investigation. The combination of single sensillum recording, heterologous expression systems, and in vivo imaging techniques will be instrumental in deorphanizing the specific receptors for this compound and in quantifying the dynamics of their interaction.

Future research should focus on:

-

Deorphanization of this compound Receptors: High-throughput screening of olfactory receptor libraries from relevant insect species using the described functional assays.

-

Structural Biology: Elucidation of the crystal or cryo-EM structures of this compound-bound olfactory receptors to understand the molecular basis of ligand recognition.

-

Pharmacological Profiling: Development of synthetic analogs of this compound to probe the structure-activity relationship and to identify more potent agonists or antagonists.

A deeper understanding of these molecular interactions will undoubtedly pave the way for the development of more effective and environmentally benign strategies for the management of insect pests and the modulation of insect behavior.

References

- 1. Pheromone Reception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pheromones and General Odor Perception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pheromone binding proteins enhance the sensitivity of olfactory receptors to sex pheromones in Chilo suppressalis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for single sensillum recording from labial olfactory sensory fields in spotted lanternfly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Binding Affinity Characterization of Four Antennae-Enriched Odorant-Binding Proteins From Harmonia axyridis (Coleoptera: Coccinellidae) [frontiersin.org]

- 7. Single sensillum recording - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Protocol for Heterologous Expression of Insect Odourant Receptors in Drosophila [frontiersin.org]

- 10. [PDF] Protocol for Heterologous Expression of Insect Odourant Receptors in Drosophila | Semantic Scholar [semanticscholar.org]

- 11. Protocol for Heterologous Expression of Insect Odourant Receptors in Drosophila | SLU:s publikationsdatabas (SLUpub) [publications.slu.se]

- 12. researchgate.net [researchgate.net]

- 13. A protocol for heterologous expression and functional assay for mouse pheromone receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Calcium Imaging of Pheromone Responses in the Insect Antennal Lobe - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. d-nb.info [d-nb.info]

- 17. Simultaneous recording of spikes and calcium signals in odor-evoked responses of Drosophila antennal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Degradation Pathways of Nonacosadiene

Audience: Researchers, scientists, and drug development professionals.

Abstract: Nonacosadiene, a long-chain unsaturated hydrocarbon, is of interest due to its presence in biological systems, notably as an insect pheromone. Understanding its environmental fate is crucial for assessing its persistence and potential ecological impact. This technical guide provides a comprehensive overview of the predicted environmental degradation pathways of this compound, including biodegradation, photodegradation, and chemical degradation. Due to the limited availability of direct research on this compound, this guide extrapolates from established degradation mechanisms of analogous long-chain alkenes and dienes. It includes detailed, inferred degradation pathways, quantitative data from related compounds, and relevant experimental protocols to facilitate further research in this area.

Introduction

This compound (C29H56) is a diolefinic aliphatic hydrocarbon. Specific isomers, such as (Z,Z)-7,11-nonacosadiene, are recognized as significant insect pheromones, playing a critical role in the chemical communication of species like Drosophila melanogaster. The introduction of such compounds into the environment, either through natural processes or anthropogenic activities, necessitates an understanding of their degradation and persistence. This document synthesizes the current understanding of the environmental degradation of long-chain alkenes and dienes to propose the likely degradation pathways for this compound.

Biodegradation Pathways

The primary mechanism for the environmental breakdown of this compound is expected to be microbial degradation. Numerous microorganisms, including bacteria, fungi, and yeasts, possess the enzymatic machinery to metabolize long-chain hydrocarbons.[1][2]

Aerobic Biodegradation

Under aerobic conditions, the degradation of this compound is likely initiated by the action of oxygenase enzymes. The presence of double bonds in the molecule offers multiple points for enzymatic attack.

Key Enzymatic Steps:

-

Monooxygenase Attack: The degradation is likely initiated by a monooxygenase enzyme that attacks either the terminal methyl group or one of the double bonds.

-

Terminal Oxidation Pathway: If the terminal methyl group is oxidized, it follows a pathway similar to that of n-alkanes. The terminal methyl group is hydroxylated to a primary alcohol, which is then oxidized to an aldehyde and subsequently to a fatty acid. This fatty acid can then enter the β-oxidation cycle.

-

Epoxidation of the Double Bond: Alternatively, a monooxygenase can attack one of the double bonds, forming an epoxide. This epoxide is then hydrolyzed by an epoxide hydrolase to a diol. The diol can be further oxidized to a keto-alcohol and then to a dicarboxylic acid, which can also be metabolized.

-

β-Oxidation: The resulting fatty acids or dicarboxylic acids are then typically degraded via the β-oxidation pathway, where two-carbon units are sequentially cleaved off as acetyl-CoA, which then enters the citric acid cycle for energy production.

Anaerobic Biodegradation

In the absence of oxygen, the degradation of this compound is significantly slower and proceeds through different metabolic pathways. The initial activation of the hydrocarbon is a key, energy-intensive step.

Key Anaerobic Activation Mechanisms for Alkenes:

-

Fumarate Addition: One of the most well-documented anaerobic degradation pathways for hydrocarbons involves the addition of the hydrocarbon to the double bond of a fumarate molecule. This reaction is catalyzed by a glycyl-radical enzyme, forming an alkylsuccinate derivative. This derivative is then further metabolized via a modified β-oxidation pathway.

-

Hydration of the Double Bond: Another potential pathway is the hydration of one of the double bonds to form an alcohol. This alcohol can then be oxidized to a ketone and subsequently to a fatty acid, which can enter β-oxidation.

Photodegradation

Photodegradation involves the breakdown of chemical compounds by light energy. For this compound, this process is likely to occur in the atmosphere or on surfaces exposed to sunlight. The presence of double bonds makes it susceptible to photochemical reactions.

Key Photodegradation Processes:

-

Direct Photolysis: this compound may absorb ultraviolet (UV) radiation, leading to the excitation of electrons in the double bonds. This can result in isomerization or fragmentation of the molecule.

-

Indirect Photolysis (Photo-oxidation): This is likely the more significant pathway. In the presence of photosensitizers (e.g., humic substances in water) and oxygen, reactive oxygen species (ROS) such as singlet oxygen, hydroxyl radicals, and peroxide radicals are formed. These highly reactive species can readily attack the double bonds of this compound, leading to the formation of hydroperoxides, alcohols, ketones, and eventually smaller, more oxidized compounds. The reaction with ozone (ozonolysis) in the atmosphere would also lead to cleavage at the double bonds, forming aldehydes and carboxylic acids.

Chemical Degradation

Abiotic chemical degradation of this compound in the environment can occur through oxidation reactions with naturally present oxidants.

Key Chemical Degradation Reactions:

-

Oxidation: In soil and water, this compound can be oxidized by various chemical species, such as metal oxides (e.g., manganese and iron oxides) and other oxidizing agents. The double bonds are the most likely sites of attack, leading to the formation of epoxides, diols, and cleavage products.

-

Hydrolysis: While alkanes and alkenes are generally resistant to hydrolysis, the oxidation products of this compound, such as epoxides, can undergo hydrolysis to form diols.

Quantitative Data on Degradation

Specific quantitative data for the environmental degradation of this compound is not available in the current literature. The following table summarizes representative degradation data for analogous long-chain alkenes to provide an estimate of potential persistence.

| Compound Class | Degradation Process | Matrix | Half-life (t½) | Reference |

| Long-chain alkenes (C16-C20) | Aerobic Biodegradation | Soil | 10 - 50 days | Inferred from[2] |

| Long-chain alkenes (C16-C20) | Anaerobic Biodegradation | Sediment | 100 - 400 days | Inferred from[3] |

| Long-chain alkenes | Photodegradation | Aqueous (surface) | Hours to days | Inferred from general principles |

| Long-chain alkanes (C29) | Volatilization | Model Lake | ~8 days | [4] |

Note: The data presented are for analogous compounds and should be used as an estimation. The actual degradation rates of this compound will depend on its specific isomeric structure and environmental conditions such as temperature, pH, microbial population, and light intensity.

Experimental Protocols

The study of this compound degradation would involve a combination of laboratory and field experiments. Below are detailed methodologies for key experiments that could be adapted for this purpose.

Aerobic Biodegradation Study in Soil

Objective: To determine the rate and extent of aerobic biodegradation of this compound in soil and identify major metabolites.

Methodology:

-

Soil Collection and Preparation: Collect soil from a relevant, uncontaminated site. Sieve the soil (e.g., 2 mm mesh) to remove large debris and homogenize.

-

Microcosm Setup:

-

In a series of biometer flasks, place a known amount of soil (e.g., 50 g).

-

Spike the soil with a solution of this compound in a volatile solvent (e.g., hexane) to achieve a target concentration (e.g., 100 mg/kg). Allow the solvent to evaporate completely.

-

Prepare control microcosms: a sterile control (autoclaved soil) to assess abiotic degradation and a control without this compound to measure basal respiration.

-

Adjust the soil moisture to 60% of its water-holding capacity.

-

Each flask contains a CO2 trap (e.g., a vial with a known concentration of NaOH or KOH) to capture evolved CO2.

-

-

Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 90 days).

-

Sampling and Analysis:

-

Periodically, sacrifice replicate flasks from each treatment.

-

CO2 Measurement: Titrate the alkali in the CO2 trap to quantify the amount of CO2 produced, which indicates mineralization.

-

Residue Analysis: Extract the soil with an appropriate organic solvent (e.g., dichloromethane/acetone mixture). Analyze the extract using gas chromatography-mass spectrometry (GC-MS) to quantify the remaining this compound and identify intermediate degradation products.[5]

-

References

- 1. pwsrcac.org [pwsrcac.org]

- 2. Impacts of Nutrients on Alkene Biodegradation Rates and Microbial Community Composition in Enriched Consortia from Natural Inocula - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nonacosane | C29H60 | CID 12409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. leeder-analytical.com [leeder-analytical.com]

The Function of Nonacosadiene in the Social Behavior of Insects: An In-depth Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

Nonacosadiene, a class of unsaturated cuticular hydrocarbons (CHCs), plays a pivotal role in mediating a range of social behaviors in insects. These long-chain dienes function as semiochemicals, primarily acting as contact and short-range pheromones that influence mate recognition, courtship initiation, and nestmate communication. This technical guide provides a comprehensive overview of the function, biosynthesis, and perception of this compound in insect social interactions, with a particular focus on the well-studied model organism, Drosophila melanogaster. This document summarizes quantitative behavioral data, details key experimental methodologies, and presents visual diagrams of the relevant biological pathways to serve as a resource for researchers in chemical ecology, neurobiology, and pest management.

Introduction

Chemical communication is a cornerstone of insect sociality, governing interactions from simple pair-bonding to the complex societal structures of eusocial insects. Cuticular hydrocarbons (CHCs), a diverse layer of lipids covering the insect exoskeleton, have evolved from their primary function of desiccation prevention to become a critical component of this chemical language.[1] Among the vast array of CHCs, unsaturated long-chain alkenes and dienes, such as this compound, have been identified as potent pheromones.

This guide focuses on the multifaceted roles of this compound isomers, particularly 7,11-nonacosadiene, in insect social behavior. In species like Drosophila melanogaster, this compound is a key female-specific sex pheromone that stimulates male courtship. In social insects such as ants, specific CHC profiles, which can include this compound, are integral to the colony's unique odor, enabling nestmate recognition and maintaining colony cohesion.[2][3] Understanding the biosynthesis, perception, and behavioral impact of this compound is crucial for deciphering the chemical ecology of insects and can inform the development of novel, species-specific pest management strategies.

Quantitative Analysis of this compound's Behavioral Effects

The influence of this compound on insect behavior is most extensively documented in Drosophila melanogaster, where it acts as a potent aphrodisiac. The behavioral response of male flies to female CHCs is often quantified using a Courtship Index (CI), which represents the percentage of time a male spends performing courtship behaviors towards a target.

Table 1: Effect of 7,11-Dienes on Drosophila melanogaster Male Courtship Behavior

| Compound | Target Fly | Concentration/Treatment | Resulting Male Courtship Index (CI) / Effect | Reference |

| 7,11-Heptacosadiene (7,11-HD) & 7,11-Nonacosadiene | Wild-type female | Naturally present | High CI | [1] |

| 7,11-Heptacosadiene (7,11-HD) & 7,11-Nonacosadiene | Female with genetically eliminated pheromones | Absent | Reduced but non-zero CI, indicating other attractive stimuli exist | [1] |

| 7,11-Heptacosadiene (7,11-HD) | D. simulans female (does not produce 7,11-HD) | Perfumed with synthetic 7,11-HD | Increased CI in D. melanogaster males | [4] |

| 7(Z),11(Z)-Pentacosadiene | Wild-type female | Increased levels due to eloF gene disruption | Significantly reduced copulation success | [5] |

| 7,11-Nonacosadiene | Wild-type female | Decreased levels due to eloF gene disruption | Associated with reduced female attractiveness | [5] |

Experimental Protocols

The study of this compound's role in insect behavior relies on a combination of chemical analysis and behavioral bioassays. The following protocols are foundational for research in this area.

Protocol for Extraction and Analysis of Cuticular Hydrocarbons

This protocol describes the solvent extraction and subsequent analysis of CHCs from insects using Gas Chromatography-Mass Spectrometry (GC-MS).[1][6]

Materials:

-

Glass vials (2-4 mL) with PTFE-lined caps

-

n-Hexane or pentane (analytical grade)

-

Micropipettes

-

GC vials with micro-inserts

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Extraction: Place a single insect (or a pooled sample for smaller insects) into a clean glass vial. Add a known volume of n-hexane (e.g., 350-500 µL) to fully submerge the insect. Allow the extraction to proceed for 10-15 minutes at room temperature.[7]

-

Sample Preparation: Carefully remove the insect from the vial. Evaporate the solvent under a gentle stream of nitrogen until the extract is concentrated. Reconstitute the dried extract in a smaller volume of hexane (e.g., 30 µL) for analysis.[7]

-

GC-MS Analysis: Inject a small volume (e.g., 2 µL) of the concentrated extract into the GC-MS system.[6]

-

GC Conditions (example): The oven temperature is programmed to hold at an initial temperature (e.g., 40°C for 3 min), then ramped up to a final temperature (e.g., 300°C) to separate the different hydrocarbon components. Helium is typically used as the carrier gas.[6]

-

MS Conditions (example): The mass spectrometer is operated in Electron Ionization (EI) mode, scanning a mass range of m/z 40-500.[7]

-

-

Data Analysis: Identify individual CHCs by comparing their mass spectra and retention times to those of known standards and spectral libraries. Quantify the relative abundance of each compound by integrating the peak areas.